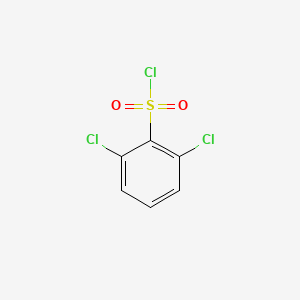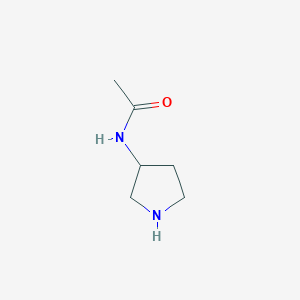
2-Iodobenzene-1,3-diol
Übersicht
Beschreibung
2-Iodobenzene-1,3-diol, also known as 2-Iodoresorcinol, is an organic compound with the molecular formula C6H5IO2 and a molecular weight of 236.01 . It is a solid substance with a pink color . It is sensitive to light and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Synthesis Analysis
2-Iodobenzene-1,3-diol can be synthesized from resorcinol through iodination . The iodinating reagent can be elemental iodine or a combination of KIO3 and KI .Molecular Structure Analysis
The molecular structure of 2-Iodobenzene-1,3-diol consists of a benzene ring with two hydroxyl groups (-OH) and one iodine atom attached to it . The hydroxyl groups are located at the 1 and 3 positions, while the iodine atom is at the 2 position .Physical And Chemical Properties Analysis
2-Iodobenzene-1,3-diol has a melting point of 115-119℃ and a predicted boiling point of 197.2±20.0 °C . It has a predicted density of 2.177±0.06 g/cm3 . It is soluble in dichloromethane and ethyl acetate . The compound is predicted to have a pKa of 8.00±0.10 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Intermediates
2-Iodobenzene-1,3-diol serves as an essential organic intermediate. It can be synthesized from resorcinol by iodination. Iodinating agents such as elemental iodine or a combination of KIO₃ and KI can be used for this purpose .
On-Water Synthesis of 3-Aryl-1,2,4-Triazolo[4,3-a]Pyridines
Researchers have explored the use of 2-Iodobenzene-1,3-diol in green and efficient reactions. For instance, it acts as a mediator in the intramolecular oxidative cyclization of 3-aryl-2-pyridiylhydrazones of different aromatic aldehydes in an aqueous medium at room temperature .
Safety and Hazards
2-Iodobenzene-1,3-diol is classified as a Category 4 acute toxin, both orally and through inhalation, and can cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Wirkmechanismus
Target of Action
2-Iodobenzene-1,3-diol is an organic intermediate It’s known to be involved in the synthesis of amino acid-derived novel chiral hypervalent iodine (v) reagents .
Mode of Action
It’s known that iodobenzene, a related compound, can serve as a substrate for various metal-catalyzed couplings . These reactions proceed via the oxidative addition of iodobenzene
Biochemical Pathways
Given its role as an intermediate in the synthesis of chiral hypervalent iodine (v) reagents , it’s likely involved in various organic synthesis pathways.
Result of Action
Its role as an intermediate in the synthesis of chiral hypervalent iodine (v) reagents suggests it may contribute to the formation of these reagents .
Eigenschaften
IUPAC Name |
2-iodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJXHRMYHDWZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346981 | |
| Record name | 2-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodobenzene-1,3-diol | |
CAS RN |
41046-67-7 | |
| Record name | 2-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodoresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural features of the synthesized compound O,O′-2-Iodo-1,3-phenylene bis(diphenylphosphinothioate) derived from 2-Iodobenzene-1,3-diol?
A1: The research highlights that reacting 2-Iodobenzene-1,3-diol with chlorodiphenylphosphine, Et3N, and sulfur yields O,O′-2-Iodo-1,3-phenylene bis(diphenylphosphinothioate) []. This compound exhibits distinct structural characteristics:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)



